Product packaging for Benzyl phenyl hydrogen phosphate(Cat. No.:CAS No. 50579-30-1)

Benzyl phenyl hydrogen phosphate

Cat. No.: B3269244
CAS No.: 50579-30-1
M. Wt: 264.21 g/mol
InChI Key: RPSJWBTXLLVXLK-UHFFFAOYSA-N
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Description

Benzyl phenyl hydrogen phosphate is a useful research compound. Its molecular formula is C13H13O4P and its molecular weight is 264.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13O4P B3269244 Benzyl phenyl hydrogen phosphate CAS No. 50579-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl phenyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O4P/c14-18(15,17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSJWBTXLLVXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Hydrogen Phosphate Esters in Contemporary Organic Chemistry

Hydrogen phosphate (B84403) esters are organic derivatives of phosphoric acid where one or two of the acidic protons are replaced by organic groups. libretexts.orglibretexts.org These esters are fundamental building blocks in organic synthesis and are of paramount importance in biochemistry. libretexts.orglibretexts.org A phosphoric acid molecule can react with alcohols to form monoalkyl, dialkyl, or trialkyl esters. libretexts.orglibretexts.org

In contemporary organic chemistry, hydrogen phosphate esters serve as versatile intermediates and reagents. Their reactivity is centered around the phosphorus atom and the ester linkages, allowing for a variety of chemical transformations. They are crucial in the synthesis of more complex organophosphorus compounds, including those with applications in medicinal chemistry and materials science. For instance, the hydrolysis of phosphate esters, a reaction where water breaks the ester bond, is a key process in many biological systems for releasing the phosphate group. pearson.com Enzymes like kinases and phosphatases are instrumental in catalyzing the formation and cleavage of these ester bonds. pearson.com

The stability and reactivity of hydrogen phosphate esters are influenced by the nature of the organic substituents. The presence of electron-withdrawing or electron-donating groups on the alkyl or aryl moieties can significantly alter the chemical properties of the phosphate ester. This tunability makes them valuable tools for chemists seeking to design molecules with specific functionalities.

Historical Context and Evolution of Research on Benzyl and Phenyl Phosphate Structures

Direct Synthesis Approaches to Alkyl Aryl Hydrogen Phosphates

Direct methods aim to construct the target alkyl aryl hydrogen phosphate backbone in a minimal number of steps, typically by forming the key P-O bonds from basic precursors.

Condensation Reactions Utilizing Phosphorus Oxychloride and Alcohols/Phenols

A foundational method for creating phosphate esters involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. epa.gov This process is versatile, allowing for the reaction of various alcohols and phenols to form the desired phosphate esters. epa.govresearchgate.net The synthesis of an unsymmetrical diester like benzyl phenyl hydrogen phosphate using this method necessitates a sequential addition of the corresponding alcohol (benzyl alcohol) and phenol (B47542) to the phosphorus oxychloride core.

The general mechanism involves the nucleophilic attack of the hydroxyl group from the alcohol or phenol on the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This reaction is typically performed in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct. taylorfrancis.compearson.com The formation of an alkyl or aryl dichlorophosphate (B8581778) intermediate is the first step. masterorganicchemistry.com Subsequent reaction with a second, different alcohol or phenol yields a dichlorophosphate ester, which upon hydrolysis of the remaining P-Cl bonds, can yield the desired hydrogen phosphate product.

However, the reaction conditions must be carefully controlled. For instance, the reaction between benzyl alcohol and phosphorus oxychloride can sometimes lead to the formation of benzyl chloride as a significant byproduct, reducing the yield of the desired phosphate ester. google.com

Table 1: Key Reagents in Phosphorus Oxychloride Condensation

ReagentRoleReference
Phosphorus Oxychloride (POCl₃)Phosphorylating agent epa.gov
Benzyl AlcoholAlcohol substrate google.com
PhenolPhenol substrate epa.gov
PyridineBase (HCl scavenger) taylorfrancis.compearson.com

Dephosphorylation Routes from Substituted Phosphate Esters

Dephosphorylation, or the removal of a phosphate group, is not typically a route to hydrogen phosphates but rather from them. However, the selective dealkylation or dearylation of a tri- or di-ester represents a valid pathway. This approach involves the synthesis of a protected phosphate precursor, followed by the selective removal of one or more protecting groups to unveil the target hydrogen phosphate.

A common strategy involves the use of silyl (B83357) halides, such as iodotrimethylsilane (B154268) (TMSI) or chlorotrimethylsilane (B32843) (TMSCl), for the mild and selective dealkylation of phosphate esters. nih.gov For example, a precursor like benzyl phenyl methyl phosphate could be synthesized, followed by the selective removal of the methyl group using a reagent like TMSI to yield this compound. This method's selectivity is crucial, relying on the differential reactivity of the ester groups toward the cleaving reagent. nih.gov

Indirect Synthetic Pathways via Precursor Transformations

Indirect routes involve the synthesis of a stable precursor molecule that is subsequently transformed into the final product through controlled cleavage or hydrolysis reactions.

Controlled Cleavage of Dibenzyl Phosphate Intermediates

A powerful and frequently employed strategy for synthesizing aryl hydrogen phosphates involves the use of benzyl groups as temporary protecting groups. google.com In this methodology, a precursor such as dibenzyl phosphate or dibenzyl phosphite (B83602) is first reacted with a phenol to form a dibenzyl aryl phosphate triester.

A specific example involves the reaction of the sodium salt of a phenol with a dibenzyl halogenophosphonate to produce the corresponding dibenzyl phenyl phosphate. google.com The key step in this pathway is the subsequent selective removal of one or both benzyl groups. Catalytic hydrogenation is a remarkably effective method for this debenzylation step. Using a palladium on charcoal (Pd/C) catalyst, the benzyl groups can be cleaved by hydrogenolysis to yield the final phosphate product. google.com For the synthesis of phenyl dihydrogen phosphate, both benzyl groups are removed. google.com To obtain this compound, the conditions would need to be controlled to achieve selective cleavage of just one benzyl group from the dibenzyl phenyl phosphate intermediate.

Selective Hydrolysis of Phosphate Triesters

Another indirect pathway begins with a stable phosphate triester, such as benzyl phenyl alkyl phosphate, and relies on the selective hydrolysis of one of the ester linkages. core.ac.ukacs.org The feasibility of this approach hinges on the differential stability of the ester bonds under specific pH conditions. reddit.com

The rate of hydrolysis is significantly influenced by the nature of the group attached to the phosphate oxygen. For instance, benzyl esters can be hydrolyzed relatively quickly under certain acidic conditions, a phenomenon attributed to the resonance stabilization of the resulting benzyl carbocation. reddit.com This inherent reactivity difference can be exploited for selective deprotection. A triester containing a benzyl group and another, more stable ester group (like an ethyl group) could potentially be hydrolyzed under controlled acidic conditions to preferentially cleave the benzyl-oxygen bond. Conversely, a more labile group, such as a tert-butyl group, could be selectively removed under milder acidic conditions, leaving the benzyl and phenyl groups intact. The reaction proceeds via more or less concerted Sₙ2(P) processes. core.ac.uk

Catalytic Approaches in Phosphate Ester Synthesis

The development of catalytic systems aims to enhance the efficiency, selectivity, and environmental profile of phosphate ester synthesis. A range of catalytic approaches has been explored.

Molecular iodine has been shown to be an effective catalyst for the phosphorylation of alcohols, using hydrogen peroxide as the terminal oxidant under mild conditions. organic-chemistry.org Other modern approaches include visible-light photocatalysis, which offers a metal-free method for generating phosphate esters. organic-chemistry.org For specific applications, Lewis bases like dimethyl sulfoxide (B87167) (DMSO) have been found to catalyze the formation of P-O bonds under mild, metal-free conditions. organic-chemistry.org

In the context of triester hydrolysis, various metal ions have been investigated for their catalytic activity. dtic.mil For phosphorylation reactions, the combination of phosphorus oxychloride with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can serve as a highly efficient coupling system for ester synthesis from carboxylic acids, a principle that can be extended to phosphoric acids. researchgate.net Even simple minerals and salts have been investigated as potential catalysts for phosphorylation reactions, highlighting the broad search for effective and simple catalytic systems. mdpi.com

Table 2: Comparison of Catalytic Methods in Phosphate Ester Synthesis

Catalytic SystemDescriptionKey FeaturesReference
I₂ / H₂O₂Iodine-catalyzed phosphorylation of alcohols.Mild conditions, uses a common oxidant. organic-chemistry.org
Visible-Light PhotocatalysisUses light energy to drive the reaction.Metal-free, mild conditions. organic-chemistry.org
DMSOLewis base catalysis.Metal-free, simple procedure. organic-chemistry.org
Metal IonsCatalysis of phosphate triester hydrolysis.Can provide rate acceleration. dtic.mil
POCl₃ / DMAPEfficient coupling system.High efficiency for ester formation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Phosphonate (B1237965) Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of P-C bonds. While this compound is a phosphate (with a P-O-C linkage), the synthesis of its phosphonate analogues (containing a direct P-C bond) is a well-established field that informs broader organophosphorus chemistry. The Hirao reaction, first reported in 1981, detailed the cross-coupling of aryl halides with H-phosphonates, laying the groundwork for many subsequent innovations rsc.org.

These reactions typically follow a catalytic cycle involving the oxidative addition of an aryl or benzyl halide to a Pd(0) complex, followed by transmetalation or a related step with the phosphite, and concluding with reductive elimination to yield the desired phosphonate and regenerate the Pd(0) catalyst nih.gov. A significant advancement in this area is the coupling of benzyl halides with H-phosphonate diesters. For instance, an efficient method utilizes a palladium(0) catalyst system, such as one generated from Pd(OAc)₂ and a supporting ligand like Xantphos, to synthesize various benzylphosphonate diesters organic-chemistry.org.

Another approach involves the oxidative coupling of aryl boronic acids or their esters with H-phosphonates. This method can proceed under mild conditions in environmentally benign solvents like ethanol (B145695), using a palladium catalyst in conjunction with an oxidant, and notably, without the need for bases or ligands rsc.org. The versatility of palladium catalysis allows for the coupling of a wide range of substrates, including various aryl halides, triflates, and heteroaryl systems, with phosphorus nucleophiles rsc.orgacs.org.

Table 1: Examples of Palladium-Catalyzed Systems for Phosphonate Synthesis This interactive table summarizes different palladium catalyst systems and their applications in phosphonate formation.

Catalyst System Substrates Key Features Reference
Pd(PPh₃)₄ H-phosphonate diesters + Aryl/Vinyl halides Quantitative yield, microwave irradiation, retention of configuration. organic-chemistry.org
Pd(OAc)₂ / Xantphos H-phosphonate diesters + Benzyl halides Efficient synthesis of benzylphosphonate diesters. organic-chemistry.org
Pd(II) catalyst / Ag₂CO₃ (oxidant) H-phosphonates + Aryl pinacol (B44631) boronates Base- and ligand-free, occurs in ethanol. rsc.org
[Pd(OAc)₂] / 1,3,4-Oxadiazole Ligand Aryl halides + Aryl boronic acids Effective for Suzuki-Miyaura coupling to form biaryls, ligand contains a phosphonate moiety. semanticscholar.org

Nickel-Catalyzed Phosphorylation Strategies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including phosphorylation. A particularly relevant strategy for synthesizing aryl phosphates—direct precursors or analogues to this compound—is the nickel-catalyzed cross-coupling of phenol derivatives with H-phosphoryl compounds organic-chemistry.org.

This method facilitates C-O/P-H cross-coupling, where readily available phenol derivatives, such as phenyl pivalates, react with compounds like H-phosphonates or secondary phosphine (B1218219) oxides. The reaction is typically promoted by a nickel catalyst in the presence of a base, yielding aryl phosphonates and aryl phosphine oxides in good to high yields organic-chemistry.org. The proposed mechanism involves the oxidative addition of the nickel catalyst to the C-O bond of the phenol derivative, followed by ligand exchange with the deprotonated P(O)-H compound and subsequent reductive elimination to form the final product organic-chemistry.org. This approach is advantageous as it utilizes phenol derivatives, which are often more accessible than the corresponding aryl halides organic-chemistry.org.

The reaction conditions are generally optimized for efficiency, with combinations like a nickel catalyst, a carbonate base (e.g., Cs₂CO₃), and a solvent such as toluene (B28343) proving effective. Studies have shown compatibility with a range of both electron-rich and electron-deficient phenyl pivalates, demonstrating the broad applicability of this nickel-catalyzed system in P-C and P-O bond formation organic-chemistry.org.

Table 2: Scope of Nickel-Catalyzed Phosphorylation of Phenyl Pivalates This interactive table shows the yields for the coupling of various phenyl pivalates with a hydrogen phosphoryl compound using a nickel catalyst.

Phenyl Pivalate (B1233124) Substituent Hydrogen Phosphoryl Compound Yield Reference
4-Methoxy Diethyl Phosphite High organic-chemistry.org
4-Methyl Diethyl Phosphite High organic-chemistry.org
Unsubstituted Diethyl Phosphite Good organic-chemistry.org
4-Chloro Diethyl Phosphite Good organic-chemistry.org
4-Cyano Diethyl Phosphite Good organic-chemistry.org
Unsubstituted Diphenylphosphine Oxide 94% organic-chemistry.org

Atherton-Todd Reaction and Mechanistic Variants for Phosphate Synthesis

The Atherton-Todd reaction is a classical and highly effective method for synthesizing phosphates, phosphoramidates, and their derivatives sioc-journal.cn. The reaction, first described in 1945, traditionally involves the reaction of a dialkyl phosphite with a nucleophile, such as an alcohol or an amine, in the presence of carbon tetrachloride and a base beilstein-journals.orgwikipedia.org.

The core of the reaction is the in situ generation of a highly reactive phosphoryl chloride intermediate. The dialkyl phosphite is halogenated by the carbon tetrachloride, a process activated by the base (typically a tertiary amine) sioc-journal.cndntb.gov.ua. This electrophilic intermediate is not isolated but immediately reacts with the nucleophile present in the mixture. When an alcohol (like phenol or benzyl alcohol) is used as the nucleophile, the reaction yields a phosphate ester beilstein-journals.orgdntb.gov.ua.

The mechanism has been a subject of discussion, but it is generally accepted to proceed via the formation of the dialkyl chlorophosphate beilstein-journals.orgwikipedia.org. The base plays a crucial role, first by deprotonating the dialkyl phosphite, which then attacks the halogen source. The resulting species is the key intermediate for phosphorylation wikipedia.org. The versatility of the Atherton-Todd reaction is one of its key strengths; it has a broad substrate scope and is operationally simple sioc-journal.cn. Mechanistic variants often involve modifications to the original conditions, such as using an aqueous base with a phase-transfer catalyst to improve the process dntb.gov.ua.

Green Chemistry Principles in Phosphate Ester Synthesis Protocols

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the development of synthetic protocols for phosphate esters epa.govnumberanalytics.com. These principles emphasize waste prevention, maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalysts over stoichiometric reagents epa.govnih.gov.

Several of the methodologies described for synthesizing phosphate and phosphonate analogues align with these principles:

Use of Catalysts : Both palladium- and nickel-catalyzed reactions are prime examples of Principle 9 (Catalysis) epa.gov. Catalysts are used in small amounts and can facilitate many reaction cycles, generating far less waste than stoichiometric reagents epa.gov. This is a significant advantage over methods that require stoichiometric activating agents.

Atom Economy : Catalytic cross-coupling reactions can exhibit high atom economy (Principle 2), especially when compared to classical methods that may involve protecting groups or generate significant byproducts greenchemistry-toolkit.org. The Atherton-Todd reaction, while effective, traditionally uses carbon tetrachloride as both a solvent and reagent, which is a hazardous substance, and generates chloroform (B151607) as a byproduct, lowering its atom economy and environmental profile wikipedia.org. Modern variations seek to replace such harmful reagents.

Safer Solvents and Conditions : There is a clear trend towards using more environmentally benign solvents (Principle 5). For example, a palladium-catalyzed oxidative coupling has been successfully performed in ethanol, a much greener alternative to many common organic solvents rsc.org. Furthermore, developing reactions that can run at room temperature and atmospheric pressure contributes to energy efficiency (Principle 6) epa.govnih.gov.

Avoiding Hazardous Reagents : The development of nickel-catalyzed phosphorylation using phenol derivatives is a step towards avoiding the use of organohalides, which can be more toxic and difficult to prepare organic-chemistry.org. Similarly, recent research has explored visible-light-driven, metal-free versions of the Atherton-Todd reaction, eliminating both the transition metal and hazardous halogenating agents researchgate.net.

Table 3: Evaluation of Synthetic Methods Against Green Chemistry Principles This interactive table assesses the discussed synthetic methodologies based on key green chemistry criteria.

Synthetic Method Use of Catalysis Atom Economy Use of Safer Reagents/Solvents Overall Green Profile
Pd-Catalyzed Coupling Excellent (catalytic amounts of Pd) Good to Excellent Improving (e.g., use of ethanol as solvent) High
Ni-Catalyzed Phosphorylation Excellent (catalytic amounts of Ni) Good to Excellent Good (avoids organohalides, uses accessible phenols) High
Atherton-Todd Reaction Poor (uses stoichiometric base and CCl₄) Moderate (generates chloroform byproduct) Poor (traditionally uses toxic CCl₄) Low (in its classic form)

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds in solution. researchgate.net A full suite of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and phosphorus signals.

The ¹H NMR spectrum of benzyl (B1604629) phenyl hydrogen phosphate (B84403) is expected to show distinct signals corresponding to the protons of the benzyl and phenyl groups. The chemical shift of a proton provides information about its electronic environment. hw.ac.uk

Aromatic Protons: The protons on the two aromatic rings (phenyl and the phenyl moiety of the benzyl group) would typically appear in the range of δ 7.0–7.5 ppm. wisc.edu Due to the influence of the phosphate ester and the differing electronic environments, these protons would likely present as a complex multiplet.

Benzylic Protons: The two methylene (B1212753) protons (CH₂) of the benzyl group are chemically equivalent and would be expected to appear as a doublet. Their signal is shifted downfield due to the adjacent oxygen atom, likely appearing in the range of δ 5.0-5.5 ppm. The splitting into a doublet is a key feature, caused by coupling to the phosphorus atom two bonds away (²JP-H). stackexchange.com The magnitude of this two-bond P-H coupling is typically in the range of 1-20 Hz. stackexchange.com

Acidic Proton: The single acidic proton on the phosphate group (P-OH) is expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. hw.ac.ukresearchgate.net

Table 1: Expected ¹H NMR Data for Benzyl Phenyl Hydrogen Phosphate

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J)
Phenyl-H & Benzyl-C₆H₅-H 7.0 - 7.5Multiplet (m)H-H coupling
Benzyl CH₂ 5.0 - 5.5Doublet (d)²JP-H ≈ 1-20 Hz
P-OH VariableBroad Singlet (br s)None

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org A key feature in the spectrum of this compound is the coupling between carbon and phosphorus nuclei, which can occur over one, two, or three bonds. wikipedia.org

Aromatic Carbons: The carbon atoms of the two phenyl rings would resonate in the typical aromatic region of δ 120–140 ppm. The carbon atom directly bonded to the oxygen of the phosphate group (ipso-carbon) is expected to show a distinct chemical shift and a two-bond coupling to the phosphorus atom (²JC-P). The other aromatic carbons may also exhibit smaller two-, three-, or four-bond couplings to phosphorus. wikipedia.org

Benzylic Carbon: The methylene carbon (CH₂) of the benzyl group would be expected in the range of δ 60-70 ppm and should appear as a doublet due to two-bond coupling with the phosphorus atom (²JC-P).

Coupling Constants: For organophosphorus compounds, two-bond carbon-phosphorus couplings (¹³C-O-³¹P) are often larger than three-bond couplings (¹³C-C-O-³¹P). wikipedia.org

Table 2: Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to P-coupling)
Aromatic C (ipso, C-O-P)~150 (downfield)Doublet (d)
Aromatic C (other)120 - 140Singlet (s) or Doublet (d)
Benzyl C H₂60 - 70Doublet (d)

³¹P NMR spectroscopy is a highly effective technique for characterizing phosphorus-containing compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope. wikipedia.orghuji.ac.il For this compound, a proton-decoupled ³¹P NMR spectrum would show a single resonance, confirming the presence of only one phosphorus environment.

The chemical shift in ³¹P NMR is sensitive to the oxidation state and the nature of the substituents on the phosphorus atom. trilinkbiotech.comresearchgate.net Phosphate esters typically resonate in a well-defined region of the spectrum. The chemical shift is reported relative to a standard, commonly 85% phosphoric acid (H₃PO₄). libretexts.org The signal for this compound is expected to appear in the range typical for diaryl hydrogen phosphates.

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity of the protons within the phenyl and benzyl aromatic rings, showing correlations between adjacent ortho-, meta-, and para-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edulibretexts.org It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic methylene proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two or three bonds (and sometimes four). columbia.edulibretexts.org For this compound, HMBC would be used to establish the key connectivities of the entire molecule. Specifically, it would show correlations from the benzylic protons (CH₂) through the oxygen to the phosphorus atom, and from the aromatic protons of both rings through their respective oxygen atoms to the phosphorus atom, confirming the phosphate ester linkages.

The coupling between phosphorus and distant protons provides valuable structural information.

²JP-H Coupling: As mentioned, the most prominent P-H coupling is the two-bond coupling between the phosphorus atom and the benzylic methylene protons (P-O-CH₂). This coupling is readily observed in the ¹H NMR spectrum as a doublet splitting of the methylene signal. stackexchange.com

³JP-H and ⁴JP-H Couplings: It is also possible to observe longer-range couplings. Three-bond coupling (³JP-H) could occur between the phosphorus atom and the ortho-protons of the phenyl ring (P-O-C-C-H). huji.ac.il Four-bond coupling (⁴JP-H) might be observed to the meta-protons. These long-range couplings are typically smaller than two-bond couplings and can sometimes be resolved with high-field NMR instruments. huji.ac.ilresearchgate.net Their observation provides further confirmation of the P-O-C linkages.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

While NMR provides the skeletal framework, IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups.

P=O Stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹ corresponding to the phosphoryl (P=O) stretching vibration.

P-O-C Stretch: Stretching vibrations for the P-O-C (aryl) and P-O-C (alkyl) linkages would appear in the fingerprint region, typically around 1030 cm⁻¹ and 1190 cm⁻¹.

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ would indicate the aromatic C-H stretching vibrations.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the phosphoric acid moiety.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by the electronic transitions within the aromatic rings. The presence of two chromophores, the phenyl and benzyl groups, would result in absorption bands in the UV region, typically below 300 nm. researchgate.net These absorptions are due to π → π* transitions within the benzene (B151609) rings. The specific wavelength of maximum absorbance (λmax) can be influenced by the phosphate substituent and the solvent used. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular weight and elucidating the structure of compounds like this compound. HRMS provides high-accuracy mass measurements, which aids in the precise determination of the elemental composition of the parent molecule and its fragments.

In the analysis of aromatic organophosphorus compounds, fragmentation pathways are significantly influenced by the substituents on the phosphorus atom. nih.gov For this compound, the ionization process would likely generate a molecular ion, whose fragmentation pattern can be predicted based on the stability of the resulting fragments. Aromatic organophosphorus compounds are generally more stable in mass spectrometry compared to their alkyl counterparts. nih.gov

The fragmentation of this compound is expected to proceed through the cleavage of the C-O and P-O bonds. The presence of two aromatic rings (benzyl and phenyl) provides stability to certain fragments. nih.gov Common fragmentation pathways for aromatic organophosphorus flame retardants often involve the cleavage of the C-O bond connected to an alkyl or aryl group. nih.gov For instance, studies on similar compounds show that structures containing benzene rings are relatively stable and can form characteristic fragment ions. nih.gov

Key fragmentation patterns for this compound would likely involve:

Loss of the benzyl group (C₇H₇•), leading to a phenyl hydrogen phosphate fragment ion.

Loss of the phenyl group (C₆H₅•), resulting in a benzyl hydrogen phosphate fragment.

Cleavage of the P-O-C bonds, potentially leading to the formation of tropylium (B1234903) ion (m/z 91) from the benzyl moiety, a common and stable fragment in the mass spectra of benzyl-containing compounds.

Formation of a phenolate (B1203915) anion (m/z 93) or related fragments under certain conditions, as seen in the fragmentation of similar phenyl-containing compounds. researchgate.net

The high-resolution mass spectrum would allow for the confirmation of the elemental composition of these and other fragments, lending strong support to the proposed fragmentation pathways.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (Monoisotopic Mass) Formation Pathway
[C₁₃H₁₃O₄P]⁺ Molecular Ion 264.05 Ionization of parent molecule
[C₆H₅O₄P]⁺ Phenyl Hydrogen Phosphate Ion 188.99 Loss of benzyl radical (•C₇H₇)
[C₇H₈O₄P]⁺ Benzyl Hydrogen Phosphate Ion 203.01 Loss of phenyl radical (•C₆H₅)
[C₇H₇]⁺ Tropylium Ion 91.05 Fragmentation of the benzyl group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. Furthermore, it reveals how molecules are packed in the crystal lattice and elucidates intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture.

As of the current literature search, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the analysis of structurally related organophosphorus compounds provides insight into the type of structural features that would be expected. For example, crystallographic studies on other phosphate and phosphinate compounds reveal the geometry around the central phosphorus atom and the nature of intermolecular hydrogen bonds involving the phosphate group.

If single crystals of this compound were to be analyzed, X-ray crystallography would provide unambiguous data on:

The geometry of the phosphate core, including P=O and P-O bond lengths and O-P-O bond angles.

The conformations of the benzyl and phenyl groups relative to the phosphate moiety.

The presence and geometry of intermolecular hydrogen bonds, likely involving the acidic proton of the hydrogen phosphate group and the phosphoryl oxygen (P=O) of an adjacent molecule. These interactions would be expected to form dimers or extended chain structures in the solid state.

This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological or chemical system.

Table 2: Crystallographic Parameters Potentially Determinable by X-ray Diffraction

Parameter Description Value
Crystal System The symmetry system of the crystal lattice. Data not available
Space Group The specific symmetry group of the crystal. Data not available
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell. Data not available
P-O Bond Lengths The distances between phosphorus and oxygen atoms. Data not available
P=O Bond Length The distance of the phosphoryl double bond. Data not available
C-O-P Bond Angles The angles defining the ester linkages. Data not available
Torsion Angles Angles describing the rotation around key bonds. Data not available

Table 3: Mentioned Compounds

Compound Name
This compound
Benzyl sulfate

Computational and Theoretical Investigations of Benzyl Phenyl Hydrogen Phosphate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometry and electronic properties of organophosphorus compounds. For benzyl (B1604629) phenyl hydrogen phosphate (B84403), DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are employed to determine its most stable three-dimensional conformation.

The electronic structure of benzyl phenyl hydrogen phosphate is also explored using DFT. Key properties include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.govmdpi.com For molecules with multiple conformers, the HOMO-LUMO gap can help identify the most stable and least reactive structure. mdpi.com

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the electronegative oxygen atoms of the phosphate group, making them likely sites for electrophilic attack. Conversely, regions of positive potential (electron-deficient) would be found around the acidic proton of the hydroxyl group, indicating its susceptibility to nucleophilic attack. mdpi.comnih.govnih.gov

Table 1: Representative DFT Functionals and Basis Sets for Organophosphate Calculations

Functional Basis Set Typical Application
B3LYP 6-311+G(d,p) Geometry Optimization, Vibrational Frequencies
M06-2X 6-311+G(d,p) Thermochemistry, Kinetics, Noncovalent Interactions
PBE0 6-311G(2d,2p) NMR Chemical Shift Calculations

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states. osti.gov For this compound, a key reaction of interest is hydrolysis, a fundamental process for many phosphate esters. nih.govresearchgate.net

Theoretical studies on the hydrolysis of similar phosphate esters have explored various mechanistic pathways. nih.govnih.gov These reactions can proceed through different mechanisms, which are often difficult to distinguish experimentally. Computational approaches, primarily using DFT, can calculate the energy profiles for these pathways. The two principal mechanisms for phosphoryl transfer are:

An associative (S_N2-like) mechanism, involving the formation of a pentacoordinate phosphorus intermediate or transition state.

A dissociative (E1cB-like) mechanism, which proceeds through a transient, unstable metaphosphate intermediate.

By locating the transition state structure—a saddle point on the potential energy surface—and calculating its energy, the activation energy (Ea) for the reaction can be determined. wikipedia.orglibretexts.org The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. tdl.org For the hydrolysis of this compound, computational models would likely include several water molecules to explicitly account for solvent effects and proton transfer, as studies have shown this to be crucial for obtaining accurate energy barriers. researchgate.net Comparing the calculated activation energies for different proposed pathways allows chemists to predict the most likely reaction mechanism. For example, in the hydrolysis of related phenylsulfamate esters, computational studies have been used to support an associative S_N2(S) mechanism based on the calculated energetics. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR) through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed using DFT. The calculation involves determining the vibrational frequencies of the molecule at its optimized geometry. biointerfaceresearch.com These calculated frequencies often systematically overestimate experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. biointerfaceresearch.com For a molecule like this compound, DFT calculations can predict the characteristic stretching frequencies for the P=O, P-O, C-O, and O-H bonds, helping to assign the peaks observed in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically within the DFT framework. nih.gov The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid (H₃PO₄) for ³¹P. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For complex molecules, computational prediction of NMR spectra can be instrumental in distinguishing between different isomers or conformers.

Table 2: Common Computational Methods for Spectroscopic Prediction

Spectroscopy Computational Method Key Considerations
Infrared (IR) DFT (e.g., B3LYP/6-311+G(d,p)) Frequency Calculation Calculated frequencies are often scaled to correct for harmonic approximation.

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Requires referencing to a standard (e.g., TMS, H₃PO₄). Accuracy is sensitive to the level of theory. |

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

While DFT calculations are excellent for finding the minimum energy structure, they provide a static picture. Molecular Dynamics (MD) simulations, in contrast, simulate the movement of atoms and molecules over time, offering insights into the conformational dynamics and flexibility of a molecule.

For this compound, MD simulations would be highly applicable for exploring its conformational landscape. The molecule possesses significant flexibility due to the rotatable bonds connecting the phenyl and benzyl groups to the central phosphate moiety. MD simulations can reveal the preferred orientations of these aromatic rings, the dynamics of the P-O-C linkages, and the potential for intramolecular interactions. For instance, simulations could explore the likelihood of the acidic proton on the phosphate group forming a transient intramolecular hydrogen bond with one of the ester oxygen atoms. Studies on similar organophosphates have successfully used MD to analyze conformational changes and the flexibility of different parts of the molecule by monitoring properties like the Root Mean Square Fluctuation (RMSF) of atomic positions. nih.gov Research on related dialcohol phosphates has also shown that conformational preferences, such as folded versus extended structures, are influenced by a balance between intramolecular hydrogen bonding and the entropic favorability of random coil conformations. nsf.gov

Quantum Chemical Topology and Bonding Analysis

To gain a deeper, quantitative understanding of the chemical bonds within this compound, methods based on Quantum Chemical Topology (QCT) can be employed. These methods analyze the topology of a calculated scalar field, such as the electron density (ρ(r)) or the Electron Localization Function (ELF).

The Quantum Theory of Atoms in Molecules (QTAIM) , or Bader's analysis, partitions the electron density of a molecule into atomic basins. wikipedia.org By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum density between two bonded atoms—the nature of the chemical bond can be characterized. For instance, the value of the electron density and its Laplacian (∇²ρ) at the BCP can help distinguish between covalent and ionic interactions.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.orgjussieu.fr ELF analysis reveals the spatial regions corresponding to core electrons, covalent bonds, and lone pairs in a chemically intuitive way. taylorandfrancis.com For the P=O bond in phosphine (B1218219) oxides, ELF studies have shown that the bond is highly polar or ionic, with distinct lone pair attractors on the oxygen atom. jussieu.fr A similar analysis for this compound would be expected to reveal the highly polarized nature of the P=O bond and provide a clear picture of the electron distribution in the P-O single bonds and the lone pairs on the oxygen atoms.

Applications of Benzyl Phenyl Hydrogen Phosphate in Advanced Organic Synthesis

Role as Intermediates in Complex Molecule Synthesis

The unique structural features of benzyl (B1604629) phenyl hydrogen phosphate (B84403) make it a valuable precursor in the construction of complex molecular architectures, particularly those containing phosphorus.

Phenyl phosphate derivatives are instrumental in the synthesis of cyclic phosphate diesters. A general and effective method involves the use of phenyl phosphorodichloridate to react with diols, forming cyclic phenyl phosphate triesters. cdnsciencepub.com These triester intermediates are then converted into the target cyclic phosphate diesters through one of two primary methods:

Base-catalyzed Hydrolysis: The phenyl phosphate triester can be treated with an aqueous base, such as sodium hydroxide (B78521) in dioxane, to cleave the phenyl group, yielding the cyclic phosphate diester. cdnsciencepub.com

Hydrogenolysis: Catalytic hydrogenation, typically using a platinum catalyst like Adams' catalyst (PtO₂), effectively removes the phenyl group to afford the desired cyclic diester. cdnsciencepub.com

The reaction to form the initial cyclic triester often benefits from the use of pyridine (B92270) as a solvent, which can form a reactive complex with the phosphorylating agent. cdnsciencepub.com For example, the synthesis of trimethylene phosphate's phenyl ester proceeds in a much higher yield in pyridine compared to dioxane with triethylamine. cdnsciencepub.com This methodology has been successfully applied to create a range of cyclic phosphates with ring sizes from six to nine members. cdnsciencepub.com

Table 1: Conversion of Phenyl Cyclic Phosphate Triesters to Diesters

Conversion Method Reagents Typical Conditions Reference
Base-catalyzed Hydrolysis 2 N NaOH in dioxane/water Room temperature, ~70 hours cdnsciencepub.com
Hydrogenolysis H₂, Adams' catalyst (PtO₂) in ethanol (B145695) or methanol 50 psi, 15 hours cdnsciencepub.com

Benzyl phosphate esters are key precursors for a variety of phosphonate (B1237965) derivatives, which are significant in medicinal chemistry and as synthetic reagents. The benzyl group serves as a useful protecting group that can be removed under specific conditions.

One notable application is in the synthesis of phosphonate prodrugs. For instance, the synthesis of a PMEA (9-(2-phosphonylmethoxyethyl)adenine) prodrug involved an intermediate where a benzyl monoester of PMEA was formed unexpectedly from a dibenzyl PMEA precursor. This benzyloxy monoester was then coupled with chloromethyl pivalate (B1233124) and subsequently debenzylated via hydrogenation to yield the final POM-prodrug. acs.orgnih.gov

Furthermore, efficient methods have been developed for the direct synthesis of benzylphosphonate diesters. A highly effective approach is the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.org This method utilizes a catalytic system of Pd(OAc)₂ with a supporting ligand like Xantphos and proceeds under mild conditions, offering high yields and stereospecificity. organic-chemistry.org This palladium-catalyzed route is a significant improvement over traditional methods like the Michaelis-Arbuzov reaction, which often demand harsher conditions. organic-chemistry.orgfrontiersin.org

Another sustainable protocol for synthesizing benzyl phosphonates involves a KI/K₂CO₃ catalytic system in PEG-400 as a benign solvent. frontiersin.org This reaction proceeds smoothly at room temperature, coupling benzyl halides with dialkyl phosphites to produce the corresponding benzyl phosphonates in excellent yields. frontiersin.org

Contributions to Catalysis and Reagent Design in Organic Reactions

Benzyl phenyl hydrogen phosphate and related structures contribute significantly to modern catalysis, both as components of catalytic systems and as reagents whose transformations are enabled by specific catalysts.

Palladium catalysis is particularly prominent in reactions involving these compounds. The palladium(0)-catalyzed benzylation of H-phosphonate diesters is a prime example, where the catalyst enables the formation of a C-P bond under mild conditions, a transformation that is otherwise challenging. organic-chemistry.org The choice of ligand, such as Xantphos, is critical for achieving high efficiency and yield in these cross-coupling reactions. organic-chemistry.org This catalytic system has been successfully applied to complex substrates, including dinucleoside H-phosphonates, demonstrating its versatility. organic-chemistry.org

In a different catalytic application, metal phosphate systems have been developed for Friedel-Crafts type reactions. A catalyst described as MₓPᵧO, where M can be one of several metals (e.g., Fe, Al, Zn), is used for the phenylation of benzyl chloride with benzene (B151609) to produce diphenylmethane. google.com This catalytic method operates under mild conditions and offers high selectivity and yield, avoiding the corrosive and environmentally harmful catalysts traditionally used for this reaction. google.com

Phosphorus compounds, in a broader sense, are also integral to catalyst design. Phosphazenes, which are heterocyclic phosphorus-nitrogen compounds, have been studied as catalysts for the curing of benzoxazine (B1645224) resins. nih.gov While not directly involving this compound, this illustrates the diverse catalytic roles of phosphorus-containing molecules in polymer chemistry.

Development of Analytical Standards and Advanced Separation Methods

The synthesis and application of this compound necessitate robust analytical methods for purity assessment, reaction monitoring, and impurity profiling. Chromatographic techniques are central to this endeavor.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are indispensable tools for the analysis of this compound and its derivatives. These methods allow for the effective separation and quantification of starting materials, intermediates, and final products.

The progress of reactions involving phosphate derivatives can be closely monitored by HPLC. For example, in a study on the regioselective dephosphorylation of a complex phosphate prodrug, HPLC analysis was used to track the distribution of products over time, identifying the formation of intermediates like benzyl hydrogen phosphate and dibenzyl phosphate. mdpi.com

Validated RP-HPLC methods have been established for the simultaneous determination of various preservatives in pharmaceutical formulations, demonstrating the technique's power. nih.gov These methods often use C8 or C18 columns with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govresearchgate.net The selection of the stationary phase, such as a phenyl-hexyl column, can provide unique selectivity (orthogonality) compared to standard alkyl chains, which is particularly advantageous for separating compounds with aromatic moieties. researchgate.net The separation of phenyl, benzyl, and nitrophenyl glycosides has been successfully achieved using a specialized PAC (polar amino cyano) column with an acetonitrile/water mobile phase. nih.gov

Table 2: Examples of HPLC/RP-HPLC Conditions for Analysis of Related Compounds

Analytical Goal Column Mobile Phase Detection Reference
Separation of Glycosides Whatman Partisil PXS 5/25 PAC Acetonitrile / Water (various proportions) Not Specified nih.gov
Determination of Preservatives Lichrosorb C8 (150×4.6 mm, 5 µm) Acetonitrile / Tetrahydrofuran / Water (21:13:66, v/v/v) UV at 258 nm nih.gov
Monitoring Dephosphorylation Not Specified Not Specified LC-ESI-MS mdpi.com
Estimation of API in Injection Phenomenex C18 (250 x 4.6 mm, 5 µm) Acetonitrile / Phosphate buffer pH 6 (85:15, v/v) UV at 294 nm researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity benzyl phenyl hydrogen phosphate?

  • Methodological Answer : Synthesis typically involves esterification under controlled anhydrous conditions. Use a molar ratio of 1:1.2 (phosphoric acid to benzyl phenyl alcohol) in an inert solvent (e.g., dichloromethane) with a catalytic acid (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Purity ≥98% can be confirmed via gas chromatography (GC) with flame ionization detection, as outlined in purity assessment protocols .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural elucidation : Use ¹H/³¹P NMR to confirm phosphate ester linkage and aromatic substitution patterns (δ 4.8–5.2 ppm for benzyl protons; δ -0.5 to +2.0 ppm for phosphorus) .
  • Purity assessment : GC with a polar capillary column (e.g., DB-5) and mass spectrometry (GC-MS) for trace impurity identification .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (observed range: 300–320°C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for permeation resistance) and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) and collect residues in sealed containers for hazardous waste disposal .
  • Environmental precautions : Avoid discharge into waterways due to chronic aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Systematic validation : Replicate experiments under controlled humidity/temperature (e.g., 25°C, 60% RH) using standardized solvents.
  • Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., sodium dibenzyl phosphate, which shares dual benzyl groups but differs in counterion effects) .
  • Advanced characterization : Employ dynamic vapor sorption (DVS) to study hygroscopicity and its impact on stability .

Q. What computational models are effective for predicting the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN model) and bioaccumulation potential .
  • Molecular dynamics simulations : Model hydrolysis kinetics in aquatic systems, focusing on pH-dependent cleavage of the phosphate ester bond .
  • Metabolite identification : Apply in silico tools like Meteor Nexus to predict transformation products (e.g., phenyl phosphate derivatives) .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase (90:10 v/v) and UV detection at 254 nm .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT calculations) to assign absolute configurations .
  • X-ray crystallography : Resolve crystal structures of enantiopure derivatives to validate stereochemical assignments .

Q. What experimental designs are recommended for studying the compound’s interaction with biological membranes?

  • Methodological Answer :

  • Langmuir monolayer assays : Measure surface pressure-area isotherms using a Wilhelmy plate to assess lipid interaction dynamics .
  • Fluorescence anisotropy : Label membranes with diphenylhexatriene (DPH) to evaluate changes in membrane fluidity upon compound incorporation .
  • Molecular docking : Simulate binding affinities with phospholipid bilayers using AutoDock Vina and GROMACS .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported toxicity data across studies?

  • Methodological Answer :

  • Standardize test organisms : Use OECD-approved species (e.g., Danio rerio for aquatic toxicity) under consistent exposure durations (e.g., 96-hour LC₅₀ tests) .
  • Control matrix effects : Spike samples into synthetic freshwater (ISO 6341) to minimize interference from organic matter .
  • Meta-analysis : Apply random-effects models to aggregate data from disparate studies, accounting for methodological heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.